molecular formula C8H13NO2S B2424780 N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide CAS No. 1342709-65-2

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide

Cat. No.: B2424780
CAS No.: 1342709-65-2
M. Wt: 187.26
InChI Key: ALEOIRGCFKDHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide: is an organic compound with the molecular formula C8H13NO2S It is a cyclopropane derivative featuring a sulfonamide group and an alkynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The alkynyl group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

    2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features but lacks the sulfonamide group.

    (2-Methylbut-3-yn-2-yl)benzene: A benzene derivative with an alkynyl substituent.

    4-(2-fluorophenyl)-N-(2-methylbut-3-yn-2-yl)benzamide: A benzamide derivative with similar alkynyl and sulfonamide groups.

Uniqueness: N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and alkynyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-4-8(2,3)9-12(10,11)7-5-6-7/h1,7,9H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEOIRGCFKDHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.